molecular formula C23H25N5O4S2 B2590490 2-((5-(4-(3,5-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1172888-60-6

2-((5-(4-(3,5-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2590490
CAS RN: 1172888-60-6
M. Wt: 499.6
InChI Key: VDBAUQXQBMLUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-(3,5-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O4S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on synthesizing novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating various biological activities, including inhibitory effects on certain bacteria and potential antiviral activity against tobacco mosaic virus (Xia, 2015).

Antimicrobial Evaluation

  • Another research explored the synthesis of 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, leading to compounds that showed promising antimicrobial activity (Hamama et al., 2017).

Antitumor and Antioxidant Evaluation

  • Further investigation into certain N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with notable antitumor and antioxidant activities, highlighting the therapeutic potential of such chemical structures (Hamama et al., 2013).

ACAT-1 Inhibition for Potential Treatment

  • The discovery of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which shows selectivity over ACAT-2, suggests a new direction for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Agents Synthesis

  • Research into piperazine-based 2-benzothiazolylimino-4-thiazolidinones demonstrated their potential as promising antimicrobial agents, with some showing minimal inhibitory concentrations in the low microgram per milliliter range against various pathogens (Patel & Park, 2015).

properties

IUPAC Name

2-[[5-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S2/c1-31-18-12-16(13-19(14-18)32-2)21(30)27-8-10-28(11-9-27)22-25-26-23(34-22)33-15-20(29)24-17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBAUQXQBMLUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(3,5-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

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